molecular formula C20H26N2O2S B5635680 1-[(1S,5R)-3-benzoyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-2-(cyclopropylmethylsulfanyl)ethanone

1-[(1S,5R)-3-benzoyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-2-(cyclopropylmethylsulfanyl)ethanone

Cat. No.: B5635680
M. Wt: 358.5 g/mol
InChI Key: COWVGHOZPUJHAK-FUHWJXTLSA-N
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Description

1-[(1S,5R)-3-benzoyl-3,6-diazabicyclo[322]nonan-6-yl]-2-(cyclopropylmethylsulfanyl)ethanone is a complex organic compound featuring a bicyclic structure with benzoyl and cyclopropylmethylsulfanyl groups

Preparation Methods

The synthesis of 1-[(1S,5R)-3-benzoyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-2-(cyclopropylmethylsulfanyl)ethanone involves multiple steps, typically starting with the preparation of the bicyclic core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(1S,5R)-3-benzoyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-2-(cyclopropylmethylsulfanyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other bicyclic structures with benzoyl and cyclopropylmethylsulfanyl groups. 1-[(1S,5R)-3-benzoyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-2-(cyclopropylmethylsulfanyl)ethanone is unique due to its specific arrangement of functional groups and its resulting chemical properties. Some similar compounds are:

  • 1-[(1S,5R)-3-benzoyl-6-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane
  • 1-[(1S,5R)-3-benzoyl-6-[3-(methylsulfonyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane.

Properties

IUPAC Name

1-[(1S,5R)-3-benzoyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-2-(cyclopropylmethylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c23-19(14-25-13-15-6-7-15)22-11-16-8-9-18(22)12-21(10-16)20(24)17-4-2-1-3-5-17/h1-5,15-16,18H,6-14H2/t16-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWVGHOZPUJHAK-FUHWJXTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CSCC(=O)N2CC3CCC2CN(C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2C(=O)CSCC3CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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